REACTION_CXSMILES
|
[Br:1][CH:2]([C:6]([OH:8])=[O:7])[C:3]([OH:5])=[O:4].[OH-].[Ca+2:10].[OH-].C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.[O:36]1[CH2:53][CH2:52][NH:51][CH2:50][CH2:49][O:48][CH2:47][CH2:46][O:45][CH2:44][CH2:43][NH:42][CH2:41][CH2:40][O:39][CH2:38][CH2:37]1.O[CH:55]([C:59]([O-:61])=[O:60])[C:56]([O-:58])=[O:57].[Ca+2]>O>[Ca:10].[C:3]([CH:2]([C:6]([OH:8])=[O:7])[N:51]1[CH2:50][CH2:49][O:48][CH2:47][CH2:46][O:45][CH2:44][CH2:43][N:42]([CH:55]([C:59]([OH:61])=[O:60])[C:56]([OH:58])=[O:57])[CH2:41][CH2:40][O:39][CH2:38][CH2:37][O:36][CH2:53][CH2:52]1)([OH:5])=[O:4].[Br-:1].[Ca+2:10].[Br-:1] |f:1.2.3,6.7,9.10,11.12.13|
|
Name
|
|
Quantity
|
1.743 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCOCCNCCOCCOCCNCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
calcium hydroxymalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])C(=O)[O-].[Ca+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 60° C. for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 4 to 5 ml of water in 3 portions
|
Type
|
CUSTOM
|
Details
|
The combined filtrate is evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
2×35 ml of methylene chloride are distilled off from the evaporation residue
|
Type
|
CUSTOM
|
Details
|
to obtain a solid product which
|
Type
|
CUSTOM
|
Details
|
is dried at 75° to 85° under reduced pressure
|
Name
|
title product
|
Type
|
product
|
Smiles
|
[Ca].C(=O)(O)C(N1CCOCCOCCN(CCOCCOCC1)C(C(=O)O)C(=O)O)C(=O)O
|
Name
|
calcium bromide
|
Type
|
product
|
Smiles
|
[Br-].[Ca+2].[Br-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |